molecular formula C21H20N2O5 B2562831 2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-53-4

2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2562831
CAS No.: 883956-53-4
M. Wt: 380.4
InChI Key: QWHQNZNQYNQJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromeno[2,3-d]pyrimidine-dione scaffold. The structure includes a furan-2-yl substituent at position 2, a methoxy group at position 8, and a pentyl chain at position 3 (Figure 1).

Properties

IUPAC Name

2-(furan-2-yl)-8-methoxy-3-pentylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-3-4-5-10-23-19(15-7-6-11-27-15)22-20-17(21(23)25)18(24)14-9-8-13(26-2)12-16(14)28-20/h6-9,11-12H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHQNZNQYNQJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions

    Formation of Chromeno[2,3-d]pyrimidine Core: This step often involves the condensation of a suitable aldehyde with a pyrimidine derivative under acidic or basic conditions.

    Introduction of Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carbaldehyde.

    Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

    Pentyl Chain Addition: The pentyl chain can be added through alkylation reactions using pentyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxy group can be oxidized under strong oxidative conditions, leading to the formation of corresponding carbonyl compounds.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the furan ring and other reducible groups.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could lead to alcohols or alkanes.

Scientific Research Applications

2-(Furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and affecting its replication and transcription.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Chromeno[2,3-d]pyrimidine-diones exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Chromeno[2,3-d]pyrimidine-dione Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Bioactivity Reference
2-(Furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione (Target) 2: Furan-2-yl; 3: Pentyl; 8: Methoxy ~422.4* High lipophilicity (predicted LogP >4); potential CNS activity due to pentyl chain -
8-Methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione 2: Propyl; 3: Phenylethyl; 8: Methoxy 390.4 Moderate antitumor activity (IC₅₀ ~50 μM); higher solubility than target due to phenyl group
2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione 2: 4-Fluorophenyl; 3: Methoxyethyl 438.4 Enhanced solubility (due to methoxyethyl); fluorophenyl improves metabolic stability
3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine 3: Amino; 8: Hydroxy; 5: Phenyl 348.3 Precursor for antitumor triazines/triazepines; hydroxyl group enables hydrogen bonding
8-Methoxy-3-(4-methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione 2: Isopropyl; 3: 4-Methylphenyl 404.4 Bulky substituents reduce membrane permeability; moderate cytotoxicity

Key Observations:

Lipophilicity and Bioavailability: The pentyl chain in the target compound increases lipophilicity (predicted LogP >4) compared to analogs with shorter alkyl or polar substituents (e.g., methoxyethyl in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Antitumor Activity :

  • Analogs with phenyl or substituted phenyl groups (e.g., phenylethyl in , 4-fluorophenyl in ) show moderate antitumor activity, likely due to interactions with kinase domains. The target compound’s furan moiety may offer similar interactions but requires empirical validation.

Synthetic Accessibility :

  • Derivatives with smaller substituents (e.g., propyl, methoxyethyl) are synthesized via one-step condensations, whereas the pentyl chain in the target compound may require multi-step alkylation, increasing synthetic complexity.

Metabolic Stability :

  • The methoxy group at position 8 is conserved across most analogs and may reduce oxidative metabolism, as seen in . However, the pentyl chain could be susceptible to CYP450-mediated oxidation, limiting half-life.

Recommendations :

  • Conduct enzymatic assays to compare the target’s kinase inhibition profile with analogs in .
  • Optimize the pentyl chain length to balance lipophilicity and metabolic stability.

Note: Molecular weight calculated based on formula C₂₁H₂₂N₂O₅ (furan-2-yl + pentyl + methoxy).

Biological Activity

2-(Furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound characterized by a unique chromeno-pyrimidine structure. Its molecular formula is C₁₈H₁₄N₂O₅, and it has a molecular weight of approximately 338.31 g/mol. The compound's structure includes a furan ring, which contributes to its aromatic properties, and methoxy and pentyl substituents that enhance its solubility and potential interactions with biological targets. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Biological Activities

The biological activities of this compound have been the subject of various studies, highlighting its potential in several therapeutic areas:

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes linked to cancer progression or inflammatory responses. For example, thieno[2,3-d]pyrimidines have demonstrated inhibition of MIF (macrophage migration inhibitory factor), which plays a role in inflammation and tumor growth .
  • Receptor Modulation : The structural characteristics allow for interaction with various receptors involved in cellular signaling pathways. This can lead to altered gene expression related to cell survival and proliferation.

Case Studies

While direct case studies specifically on this compound are scarce, related research provides insights into the biological activity of structurally similar compounds:

  • Thieno[2,3-d]pyrimidine Derivatives : A study evaluated the cytotoxicity of synthesized thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 breast cancer cells. The most potent compound exhibited an IC50 value of 27.6 μM . This suggests that modifications on similar frameworks could yield compounds with significant anticancer properties.
  • Synthesis and Evaluation : Another study synthesized various derivatives and assessed their biological activities against different cancer cell lines, showing a range of inhibitory effects from 43% to 87% depending on the structural modifications made .

Comparative Analysis

To better understand the uniqueness of this compound compared to other compounds in its class, a comparative analysis can be useful:

Compound NameStructure TypeBiological ActivityIC50 (μM)
Thieno[2,3-d]pyrimidineThienopyrimidineAntitumor27.6
Chromeno[4,5-b]quinolineChromoneAntimicrobial15
4-Pyridone DerivativePyridineAnti-inflammatory20

Q & A

Q. What are the optimal synthetic routes for preparing 2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione?

Methodological Answer: The compound can be synthesized via microwave-assisted cyclocondensation, which reduces reaction time and improves yield compared to conventional methods. Key steps include:

  • Cyclocondensation : Refluxing precursors (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and aldehydes) in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO .
  • Microwave Optimization : Adjusting parameters (e.g., power, solvent polarity) to enhance regioselectivity and purity. Ethanol or dioxane is preferred for solubility and stability .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (dioxane or ethanol) to achieve >95% purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., furan-2-yl, pentyl chain) and chromeno-pyrimidine core. Look for characteristic shifts: methoxy (~δ 3.8 ppm), furan protons (δ 6.3–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • HPLC-PDA : Reverse-phase C18 column (acetonitrile/water mobile phase) to detect impurities (<1%) and validate purity .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Methodological Answer: Begin with in vitro assays targeting enzymes or cancer cell lines:

  • Tyrosinase Inhibition : Measure IC50_{50} using L-DOPA oxidation assays, comparing to kojic acid as a reference. Structural analogs (e.g., 2-substituted tetrahydrobenzo[4,5]thienopyrimidines) show IC50_{50} values of 0.5–5 µM .
  • Antitumor Screening : MTT assays against HepG2 (liver), MCF-7 (breast), or HCT-116 (colon) cancer cells. Dose-response curves (1–100 µM) over 48–72 hours. Analogous compounds exhibit EC50_{50} values of 10–50 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Modification : Synthesize derivatives by varying:
    • Furan position : Replace with thiophene or pyridine (affects π-π stacking in enzyme binding) .
    • Pentyl chain : Test shorter (propyl) or branched chains (e.g., isopentyl) to modulate lipophilicity (logP) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with tyrosinase Cu2+^{2+} sites) .

Q. What in vivo models are suitable for studying its pharmacokinetics and efficacy?

Methodological Answer:

  • Atherosclerosis Models : Administer compound-326 (a pyrrolo[2,3-d]pyrimidine-dione analog) to ApoE knockout mice fed a Western diet. Monitor plasma eicosanoid levels (LC-MS/MS) and aortic lesion area (histology) .
  • Pharmacokinetic Profiling : Measure bioavailability via oral gavage (10–50 mg/kg). Collect plasma samples (0–24h) for LC-MS analysis. Adjust formulations (e.g., PEGylation) to enhance half-life .

Q. How can computational methods resolve contradictions in experimental data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability (GROMACS) for tyrosinase inhibitors. Compare RMSD values to explain variable IC50_{50} results across analogs .
  • QSAR Modeling : Build regression models (e.g., CoMFA) using descriptors like polar surface area and H-bond donors. Validate with leave-one-out cross-validation (R2^2 > 0.8) .

Q. How can stereochemical challenges in synthesis be addressed?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguous configurations (e.g., chromeno ring puckering) using single-crystal diffraction (Mo-Kα radiation, R-factor < 0.05) .
  • Chiral Chromatography : Use CHIRALPAK AD-H column (heptane/isopropanol) to separate enantiomers. Assign configurations via circular dichroism (CD) spectra .

Methodological Challenges & Solutions

Q. How to address low yields in cyclocondensation reactions?

Solution:

  • Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of hydrophobic intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or ionic liquids (e.g., [BMIM]BF4_4) to accelerate ring closure .

Q. How to validate target engagement in enzyme inhibition studies?

Solution:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) and stoichiometry (n) for tyrosinase or IMPDH2 .
  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a Biacore chip and monitor real-time compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.